molecular formula C18H14NO2P B12908276 2-(Diphenylphosphanyl)pyridine-3-carboxylic acid CAS No. 171562-73-5

2-(Diphenylphosphanyl)pyridine-3-carboxylic acid

Cat. No.: B12908276
CAS No.: 171562-73-5
M. Wt: 307.3 g/mol
InChI Key: LLTUITGVVKHIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)nicotinic acid is an organophosphorus compound that features a nicotinic acid moiety substituted with a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)nicotinic acid can be synthesized through the reaction of 2-chloronicotinic acid with sodium diphenylphosphide in liquid ammonia, followed by acidification . The reaction proceeds as follows:

    Reactants: 2-chloronicotinic acid and sodium diphenylphosphide.

    Solvent: Liquid ammonia.

    Reaction Conditions: The reaction mixture is stirred at room temperature.

    Yield: The product is obtained in a 64% chemical yield.

Industrial Production Methods

While specific industrial production methods for 2-(Diphenylphosphino)nicotinic acid are not well-documented, the synthesis typically involves scalable reactions similar to those used in laboratory settings. The use of liquid ammonia and sodium diphenylphosphide suggests that industrial production would require careful handling of these reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)nicotinic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. The diphenylphosphino group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can enhance the catalytic activity of metal complexes in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphino)nicotinic acid is unique due to the presence of the nicotinic acid moiety, which can participate in additional hydrogen bonding and coordination interactions compared to its benzoic acid counterpart. This can lead to different reactivity and selectivity in catalytic applications .

Properties

CAS No.

171562-73-5

Molecular Formula

C18H14NO2P

Molecular Weight

307.3 g/mol

IUPAC Name

2-diphenylphosphanylpyridine-3-carboxylic acid

InChI

InChI=1S/C18H14NO2P/c20-18(21)16-12-7-13-19-17(16)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21)

InChI Key

LLTUITGVVKHIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.